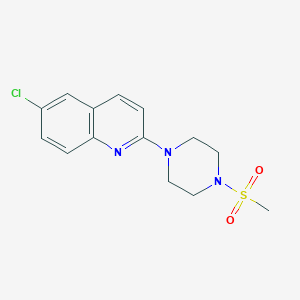

![molecular formula C16H15ClN4S B6447303 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640965-30-4](/img/structure/B6447303.png)

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in previous studies . For example, single crystals were developed for certain compounds, and their molecular interactions were studied using docking studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, a Diels–Alder reaction was used in the synthesis of certain compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and NMR data of certain compounds have been reported .Applications De Recherche Scientifique

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been used in a variety of scientific research applications due to its unique properties. It has been used in the study of proteins and their interactions with other molecules, as well as in the study of enzyme inhibition. It has also been used in the study of drug delivery, as it is able to interact with a variety of biological molecules. Additionally, this compound has been used in the study of gene regulation, as it is able to interact with DNA and RNA molecules.

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that piperazine derivatives can inhibit microtubule synthesis and cell cycle progression . They can also inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .

Biochemical Pathways

It’s known that compounds with similar structures can affect the growth and proliferation of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s molecular weight (300794) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has several advantages for lab experiments. It is a stable compound in aqueous solutions, and it is also non-toxic, making it safe to use in experiments. Additionally, it is able to interact with a variety of biological molecules, making it useful for studying proteins, enzymes, DNA, and RNA. However, this compound also has some limitations. It is not as effective as other compounds for studying certain biochemical and physiological processes, and it is not as cost-effective as other compounds.

Orientations Futures

The potential future directions for 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole are numerous. It could be used to study the effects of drugs on the body, as well as the effects of various environmental factors. Additionally, it could be used to study the interactions between proteins and other molecules, as well as the interactions between DNA and RNA molecules. Furthermore, this compound could be used to study the effects of various drugs on the body, as well as the effects of different environmental factors. Finally, this compound could be used in the development of new drugs and therapies.

Méthodes De Synthèse

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be synthesized by reacting 2-pyridinecarbaldehyde with 4-chloropiperazine in the presence of 1,3-benzothiazole. The reaction is carried out in aqueous solution at a temperature of 80°C, and the reaction is complete after 8 hours. The product is then separated by column chromatography and purified by recrystallization.

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4S/c17-12-4-3-5-13-15(12)19-16(22-13)21-10-8-20(9-11-21)14-6-1-2-7-18-14/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGOGWKZXCAUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447238.png)

![4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6447248.png)

![1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole](/img/structure/B6447265.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447273.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6447276.png)

![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6447283.png)

![N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6447290.png)

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6447294.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6447311.png)

![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447323.png)

![6-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B6447328.png)

![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine](/img/structure/B6447334.png)

![6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane](/img/structure/B6447348.png)